molecular formula C21H34O4 B560389 (E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

Cat. No.: B560389
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-YTQMDITASA-N
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Description

5-trans U-46619 is a minor impurity that exists in most commercial preparations of U-46619, a selective thromboxane A2 agonist. Thromboxane A2 is involved in inducing platelet aggregation and vascular smooth muscle contraction. The biological activity of 5-trans U-46619 has been rarely tested separately from U-46619 itself .

Mechanism of Action

Target of Action

5-trans U-46619 is a minor impurity (2-5%) which variably exists in most commercial preparations of U-46619 . The primary target of 5-trans U-46619 is Prostaglandin E synthase (PGE synthase) . PGE synthase is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects such as regulation of inflammation.

Mode of Action

5-trans U-46619 acts as an inhibitor of PGE synthase . In the only case published to date, 5-trans U-46619 was found to be about half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version of U-46619 . By inhibiting PGE synthase, 5-trans U-46619 can reduce the production of prostaglandins, thereby modulating their effects on inflammation and other physiological processes.

Biochemical Pathways

The action of 5-trans U-46619 primarily affects the prostaglandin biosynthesis pathway . By inhibiting PGE synthase, it reduces the conversion of PGH2 to PGE2, a key step in the biosynthesis of prostaglandins. This can lead to a decrease in the levels of PGE2, which is known to mediate various physiological responses such as inflammation and vasodilation.

Result of Action

The inhibition of PGE synthase by 5-trans U-46619 can lead to a decrease in the production of prostaglandins, particularly PGE2 . This can result in a reduction of inflammation and other physiological responses mediated by PGE2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-trans U-46619 is typically synthesized as a minor impurity during the preparation of U-46619. The synthetic route involves the use of prostaglandin H2 analogs and specific reaction conditions to achieve the desired isomeric form. The compound is often prepared in solution form, such as in acetate, and can be dissolved in various solvents like ethanol, dimethyl sulfoxide, and dimethyl formamide .

Industrial Production Methods: it is generally produced alongside U-46619 using similar synthetic techniques and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5-trans U-46619 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-trans U-46619 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

    U-46619: The parent compound, a selective thromboxane A2 agonist.

    5-cis U-46619: Another isomer of U-46619 with different biological activity.

Uniqueness: 5-trans U-46619 is unique due to its specific isomeric form and its distinct biological activity compared to other isomers like 5-cis U-46619. It is about half as potent an inhibitor of prostaglandin E synthase as the 5-cis version .

Properties

IUPAC Name

(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQANGKSBLPMBTJ-YTQMDITASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C/CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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